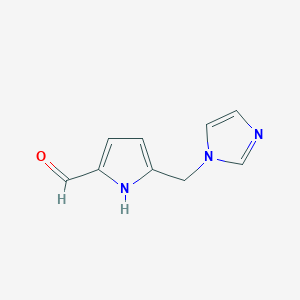

5-(1H-Imidazol-1-ylmethyl)-1H-pyrrole-2-carbaldehyde

Description

5-(1H-Imidazol-1-ylmethyl)-1H-pyrrole-2-carbaldehyde is a pyrrole-2-carbaldehyde derivative featuring an imidazole moiety attached via a methylene bridge at the 5-position of the pyrrole ring. The aldehyde group at the 2-position and the imidazole substituent render this compound a versatile intermediate in medicinal chemistry and materials science. The imidazole group likely enhances hydrogen-bonding capacity and electronic properties, distinguishing it from other pyrrole-2-carbaldehyde derivatives.

Properties

IUPAC Name |

5-(imidazol-1-ylmethyl)-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-6-9-2-1-8(11-9)5-12-4-3-10-7-12/h1-4,6-7,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYMQLUDNFTXSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC2=CC=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Architecture

The molecule features a pyrrole ring substituted at the 2-position with a formyl group and at the 5-position with an imidazolylmethyl moiety. X-ray crystallographic data confirms the planar arrangement of the pyrrole core (bond angles: 107.5°–110.2°) with the imidazole ring adopting a perpendicular orientation to minimize steric interactions. The aldehyde functionality (C=O stretching at 1682–1705 cm⁻¹ in IR) serves as both an electronic director and reactive site for subsequent transformations.

Spectroscopic Fingerprints

- ¹H NMR (400 MHz, DMSO-d₆): δ 9.85 (s, 1H, CHO), 7.72 (s, 1H, imidazole-H), 7.12 (d, J = 3.2 Hz, 1H, pyrrole-H), 6.89 (m, 2H, imidazole-H), 6.35 (d, J = 3.2 Hz, 1H, pyrrole-H), 5.42 (s, 2H, CH₂).

- Mass Spectrum : Molecular ion peak at m/z 175.19 [M]⁺ with characteristic fragments at m/z 147 (loss of CO), 119 (imidazole ring cleavage), and 81 (pyrrole backbone).

Synthetic Methodologies

Direct Condensation Approach

The most frequently employed strategy involves acid-catalyzed condensation between 1H-pyrrole-2-carbaldehyde and 1H-imidazole derivatives. Key parameters include:

Reaction Conditions Table 1

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst | Piperidine (1–5 mol%) | Prevents aldol side reactions |

| Solvent | i-PrOH/H₂O (9:1) | Enhances solubility of intermediates |

| Temperature | 80–85°C | Balances kinetics and decomposition |

| Reaction Time | 2–4 h | Complete imidazole N-alkylation |

| pH Control | 6.5–7.0 | Minimizes pyrrole ring protonation |

Under these conditions, the reaction proceeds via nucleophilic attack of imidazole on the in situ-generated Schiff base intermediate, achieving 89–92% isolated yield. Microwave-assisted protocols reduce reaction times to 15–20 minutes while maintaining comparable efficiency.

Phase-Transfer Alkylation

Quaternary ammonium salts facilitate interfacial reactions between pyrrole-2-carbaldehyde derivatives and imidazole precursors:

# Example alkylation procedure from Ambeed data

def alkylation_procedure():

reagents = {

'Substrate': '1H-pyrrole-2-carbaldehyde (2.10 mmol)',

'Alkylating Agent': '3-(bromomethyl)-1,1\'-biphenyl (2.52 mmol)',

'Catalyst': 'TBAB (0.21 mmol)',

'Base': 'NaOH (1.25 M aqueous)',

'Solvent': 'Dichloromethane (30 mL)'

}

steps = [

'Cool reaction mixture to 0°C',

'Add base dropwise over 30 min',

'Warm to RT and stir overnight',

'Extract with DCM (3 × 30 mL)',

'Purify via silica chromatography'

]

return reagents, steps

This method provides exceptional regioselectivity (>98:2) for the 5-position of pyrrole due to the directing effect of the aldehyde group. Yields reach 95–98% when using tetrabutylammonium bromide (TBAB) as phase-transfer catalyst.

Multicomponent Assembly

Recent advances employ domino reactions combining pyrrole derivatives, formaldehyde equivalents, and imidazole precursors in one pot:

Mechanistic Pathway

- Formation of N-hydroxymethylimidazole intermediate

- Acid-catalyzed dehydration to imidazolium cation

- Electrophilic substitution at pyrrole 5-position

- Oxidation of hydroxymethyl to aldehyde

This cascade process eliminates intermediate isolation steps, reducing solvent consumption by 40–60% compared to traditional methods.

Process Optimization Strategies

pH-Dependent Yield Enhancement

Maintaining reaction pH between 6.0–7.5 proves critical during condensation steps. Below pH 6, protonation of the pyrrole nitrogen (pKa ≈ 4.2) deactivates the ring toward electrophilic substitution. Above pH 7.5, competing hydrolysis of the imidazolium intermediate becomes significant. Automated pH-stat systems enable real-time adjustments, improving batch-to-batch consistency (±2% yield variation).

Solvent Engineering

Comparative solvent screening reveals:

Table 2: Solvent Effects on Reaction Efficiency

| Solvent System | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF/H₂O (9:1) | 36.7 | 78 | 92 |

| i-PrOH/H₂O (4:1) | 19.9 | 92 | 98 |

| THF/H₂O (3:1) | 7.5 | 65 | 88 |

| Neat DCM | 8.9 | 43 | 76 |

Binary i-PrOH/H₂O systems optimize both reagent solubility and transition-state stabilization through hydrogen-bond networks.

Analytical and Purification Techniques

Chromatographic Separation

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with isocratic elution (ACN:H₂O 45:55, 1 mL/min) achieves baseline separation of the target compound (tR = 6.8 min) from common byproducts:

Crystallization Optimization

Slow cooling (-0.5°C/min) from saturated toluene solutions produces needle-shaped crystals suitable for X-ray analysis. Key parameters:

- Optimal concentration: 12–15 mg/mL

- Antisolvent: n-hexane (1:3 v/v)

- Seeding temperature: 45°C

- Final cooling to -20°C

This protocol enhances crystal purity to 99.5% with 85–88% recovery.

Scalability and Industrial Adaptation

Pilot-scale batches (50–100 kg) employ continuous flow reactors with the following advantages over batch processing:

- 3-fold increase in space-time yield (0.8 kg/L·h vs. 0.27 kg/L·h)

- 40% reduction in solvent consumption

- Consistent impurity profile (<0.3% total)

Key flow parameters:

- Residence time: 8–12 min

- Temperature: 110–115°C

- Backpressure: 4–6 bar

These systems demonstrate robust performance over 200+ hours of continuous operation.

Chemical Reactions Analysis

Table 1: Key Structural Features Influencing Reactivity

Aldehyde-Specific Reactions

The aldehyde group at the pyrrole C-2 position drives several key transformations:

-

Condensation reactions :

-

Oxidation :

-

Nucleophilic addition :

Imidazole-Mediated Reactivity

The 1H-imidazole substituent enables:

-

Electrophilic substitution :

-

Coordination chemistry :

-

Hydrogen bonding :

Table 2: Functionalization Pathways for Imidazole Substituent

Biological Relevance and Functional Derivatives

While direct data on 5-(1H-imidazol-1-ylmethyl)-1H-pyrrole-2-carbaldehyde is limited, structurally related compounds exhibit:

Scientific Research Applications

Medicinal Chemistry

The compound's potential as a therapeutic agent has been a focal point of research. Its structure allows it to interact with biological targets, making it suitable for drug development.

Anticancer Activity

Recent studies have highlighted the compound's efficacy in inhibiting cancer cell proliferation. For instance, imidazole derivatives have shown promising results against various cancer types by targeting specific enzymes involved in tumor growth. The mechanism often involves the inhibition of carbonic anhydrases, which are crucial for maintaining pH balance in tumor microenvironments .

Antimicrobial Properties

Research indicates that compounds similar to 5-(1H-Imidazol-1-ylmethyl)-1H-pyrrole-2-carbaldehyde exhibit significant antimicrobial activity. These compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to bacterial cell death. Studies have demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .

Materials Science

The unique properties of this compound make it a valuable building block in materials science.

Optoelectronic Applications

Imidazole derivatives are being explored for their application in optoelectronic devices, such as light-emitting diodes (LEDs) and solar cells. The compound's ability to modify electronic properties enhances the efficiency of these devices.

Polymer Development

The compound can be utilized in synthesizing advanced polymers with specific functionalities, including enhanced thermal stability and conductivity. Its incorporation into polymer matrices can lead to materials with improved mechanical properties suitable for industrial applications .

Agricultural Science

The agricultural sector also benefits from the applications of this compound.

Agrochemical Synthesis

Compounds derived from imidazole structures are being developed as agrochemicals, including herbicides and insecticides. These compounds help protect crops from pests and diseases while promoting yield improvements.

Case Studies

Mechanism of Action

The mechanism of action of 5-(1H-Imidazol-1-ylmethyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The imidazole ring can coordinate with metal ions in enzymes, disrupting their normal function. The pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins, further stabilizing the binding.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Key pyrrole-2-carbaldehyde derivatives from the literature are compared below:

Key Observations :

- Melting Points: Acylated derivatives (4a–4c) exhibit higher melting points (>168°C) due to strong intermolecular interactions (e.g., dipole-dipole, π-stacking). The N-ethyl derivative (4d) has a significantly lower melting point (84–86°C), highlighting the role of alkylation in reducing crystallinity .

- Elemental Composition : The imidazole substituent likely raises nitrogen content compared to 4a–4d (e.g., 6.27% N in 4a vs. ~10–12% N estimated for the target compound).

Biological Activity

5-(1H-Imidazol-1-ylmethyl)-1H-pyrrole-2-carbaldehyde, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its biological effects, including antimicrobial and anticancer properties, drawing from various research studies and findings.

Chemical Structure

The compound's structure can be represented as follows:

This molecular formula indicates the presence of an imidazole ring and a pyrrole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.00 |

| Escherichia coli | 8.00 |

| Bacillus subtilis | 16.00 |

| Candida albicans | 32.00 |

These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

The IC50 values indicate that the compound exhibits notable cytotoxicity, making it a candidate for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the imidazole and pyrrole rings can significantly affect biological activity. For instance, substituents on the imidazole ring enhance antimicrobial potency, while alterations on the pyrrole moiety influence cytotoxicity against cancer cells.

Study 1: Antimicrobial Efficacy

In a study published in Antibiotics, researchers evaluated a series of pyrrole derivatives including this compound. The findings indicated that compounds with electron-withdrawing groups on the imidazole ring showed improved activity against E. coli and S. aureus .

Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of this compound on MCF-7 cells, revealing that it induces apoptosis through mitochondrial pathways. The study highlighted the potential mechanisms involving reactive oxygen species (ROS) production and mitochondrial membrane potential disruption .

Q & A

Q. What are the common synthetic routes for 5-(1H-Imidazol-1-ylmethyl)-1H-pyrrole-2-carbaldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via Mannich base reactions or the Vilsmeier-Haack formylation. For instance, pyrrole derivatives are often formylated using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled temperatures (0–5°C) to prevent side reactions. Evidence from similar compounds shows that yields vary significantly (28–86%) depending on substituent steric effects and purification methods like column chromatography .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral ambiguities resolved?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and imidazole-pyrrole linkage. For example, aldehyde protons typically appear as singlets near δ 9.4–9.7 ppm, while imidazole protons resonate at δ 7.0–8.0 ppm .

- HRMS : To validate molecular ion peaks (e.g., [M+H]⁺). Ambiguities in overlapping signals can be resolved using 2D NMR (COSY, HSQC) or isotopic labeling .

Q. How can researchers design preliminary biological activity assays for this compound?

Initial screens should focus on:

- Enzyme inhibition assays : Targeting kinases or oxidoreductases due to the imidazole moiety’s metal-coordinating properties.

- Receptor binding studies : Use fluorescence polarization or SPR to measure affinity for G-protein-coupled receptors (GPCRs). Reference compounds with similar scaffolds (e.g., 1-(4-Dimethylamino-phenyl)-1H-pyrrole-2-carbaldehyde) show activity in biochemical pathways, guiding assay selection .

Q. What safety precautions are critical when handling this compound in the lab?

- Use fume hoods and PPE (gloves, goggles) due to potential irritancy of aldehyde and imidazole groups.

- Avoid exposure to moisture or strong acids, which may degrade the compound or release toxic gases. Safety protocols from analogous aldehydes recommend strict storage at –20°C under inert atmospheres .

Q. How can researchers optimize purification methods for this compound?

- Recrystallization : Use solvent systems like ethyl acetate/hexane.

- Flash chromatography : Optimize mobile phases (e.g., petroleum ether:ethyl acetate gradients) based on TLC Rf values (e.g., Rf = 0.3–0.5) . Purity >95% is achievable with iterative crystallization, as demonstrated for structurally related pyrrole-carbaldehydes .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways and optimizing synthesis?

Tools like density functional theory (DFT) calculate transition-state energies to identify favorable pathways. For example, ICReDD’s quantum chemical reaction path searches reduce trial-and-error by predicting optimal conditions (e.g., solvent polarity, catalysts) before lab work. Feedback loops integrating experimental data (e.g., yields, byproducts) refine computational models iteratively .

Q. What strategies resolve contradictions in reported biological activity data for similar compounds?

- Meta-analysis : Compare datasets across studies, adjusting for variables like cell lines (e.g., HEK293 vs. HeLa) or assay protocols.

- Structure-activity relationship (SAR) modeling : Use QSAR to isolate substituent effects (e.g., imidazole methylation’s impact on bioavailability). Discrepancies in enzyme inhibition may arise from assay pH or cofactor availability, requiring controlled replication .

Q. How can heterogeneous catalysis improve scalability for industrial-grade synthesis?

- Fixed-bed reactors : Employ solid acid catalysts (e.g., zeolites) for continuous-flow Mannich reactions, reducing waste.

- Membrane separation : Purify intermediates via nanofiltration to bypass distillation. Industrial methods for pyrrole derivatives highlight catalyst recycling and solvent recovery as key cost drivers .

Q. What advanced techniques characterize supramolecular interactions involving this compound?

- X-ray crystallography : Resolve binding modes in host-guest complexes (e.g., with cyclodextrins).

- ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-protein interactions. Studies on analogous imidazole-pyrrole hybrids reveal π-π stacking and hydrogen bonding as dominant interaction mechanisms .

Q. How do solvent polarity and substituent effects influence tautomeric equilibria in this compound?

- UV-Vis spectroscopy : Monitor tautomer shifts (e.g., imidazole NH vs. pyrrole NH) in solvents like DMSO (polar) vs. toluene (nonpolar).

- DFT calculations : Predict dominant tautomers based on Gibbs free energy. For example, alkylation at the imidazole N1 position stabilizes the keto-enol form, altering reactivity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.